molecular formula C19H28N2O3 B11832532 tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate

tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate

Cat. No.: B11832532
M. Wt: 332.4 g/mol
InChI Key: ABCKOFBNBFFZNY-MRXNPFEDSA-N
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Description

tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the benzyl group, and the incorporation of the tert-butyl ester and hydroxymethyl functionalities. Common reagents used in these steps include organometallic reagents, protecting groups, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the spirocyclic core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or spirocyclic positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformations with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can lead to alcohols or amines. Substitution reactions can introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate: Shares a similar spirocyclic core but lacks the benzyl and hydroxymethyl groups.

    tert-Butyl (S)-5-(hydroxymethyl)-4-oxa-7-azaspiro[2.5]octane-7-carboxylate: Contains a similar spirocyclic structure with different substituents.

Uniqueness

tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate

InChI

InChI=1S/C19H28N2O3/c1-18(2,3)24-17(23)20-12-16(13-22)21(19(14-20)9-10-19)11-15-7-5-4-6-8-15/h4-8,16,22H,9-14H2,1-3H3/t16-/m1/s1

InChI Key

ABCKOFBNBFFZNY-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](N(C2(C1)CC2)CC3=CC=CC=C3)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N(C2(C1)CC2)CC3=CC=CC=C3)CO

Origin of Product

United States

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